

GSK-4716 Target Genes in Skeletal Muscle Cells: A Technical Guide

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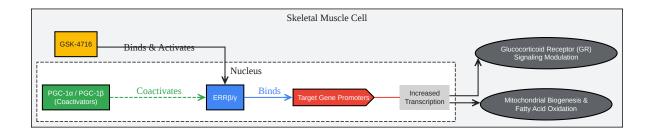
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular targets and cellular effects of **GSK-4716**, a selective agonist for the Estrogen-Related Receptors beta and gamma (ERR β / γ), within skeletal muscle cells. This document synthesizes key findings on its mechanism of action, target gene modulation, and relevant experimental protocols to support further research and development in metabolic diseases and muscle physiology.

Core Signaling Pathway of GSK-4716

GSK-4716 acts as a potent chemical probe to investigate the function of ERRβ and ERRγ, which are constitutively active orphan nuclear receptors. In skeletal muscle cells, **GSK-4716** binding to ERRβ/γ triggers a signaling cascade that primarily enhances mitochondrial biogenesis and oxidative metabolism. This is largely achieved through the coactivation of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) and 1-beta (PGC-1β), which are master regulators of energy metabolism.[1] The activation of ERRγ by **GSK-4716** can also influence glucocorticoid receptor (GR) signaling, expanding its regulatory scope.[2]





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GSK-4716 mechanism of action in skeletal muscle cells.

Identified Target Genes of GSK-4716

Treatment of skeletal muscle cells, such as C2C12 myotubes and primary mouse myotubes, with **GSK-4716** leads to a significant upregulation of genes involved in key metabolic pathways.[1][3] The primary targets are centered around mitochondrial function and glucocorticoid signaling.



Gene Symbol	Gene Name	Core Function	Reference
Ppargc1a	Peroxisome proliferator-activated receptor-y coactivator 1α (PGC-1α)	Master regulator of mitochondrial biogenesis and oxidative metabolism.	[1][3]
Ppargc1b	Peroxisome proliferator-activated receptor-y coactivator 1β (PGC-1β)	Coactivator involved in metabolic gene regulation.	[1][3]
Esrrg	Estrogen-Related Receptor Gamma	Nuclear receptor, target of GSK-4716.	[1][3]
Cpt1b	Carnitine Palmitoyltransferase 1B	Rate-limiting enzyme in mitochondrial fatty acid oxidation.	[1][3]
Atp5b	ATP Synthase F1 Subunit Beta	Component of the mitochondrial ATP synthase complex.	[1][3]
ldh3	Isocitrate Dehydrogenase 3	Enzyme in the citric acid cycle.	[1][3]
GRα	Glucocorticoid Receptor Alpha	Nuclear receptor that mediates the actions of glucocorticoids.	[1][2]
11beta-HSD1	11beta-hydroxysteroid dehydrogenase type 1	Enzyme that converts inactive cortisone to active cortisol.	[2]
H6PDH	Hexose-6-phosphate dehydrogenase	Provides cofactor for 11beta-HSD1 activity.	[2]
MAO-A	Monoamine Oxidase-	A characterized GR target gene.	[1][2]
C/EBP	CCAAT/enhancer- binding protein	A characterized GR target gene.	[2]







ApoD Apolipoprotein D A characterized GR target gene. [2]

Quantitative Effects on Gene Expression and Cellular Function

GSK-4716 treatment results in a robust and concerted increase in the expression of its target genes. While specific fold-change values vary between experiments, the qualitative effect is consistently positive.



Cell Type	Treatment Conditions	Target Measured	Observed Effect	Reference
Primary Mouse Myotubes	10 μM GSK- 4716 for 48h	Ppargc1a, Ppargc1b, Esrr genes mRNA	Concerted increase in expression levels.	[3]
Primary Mouse Myotubes	10 μM GSK- 4716 for 48h	Cpt1b, Atp5b, Idh3 mRNA	Induced expression.	[3]
Primary Mouse Myotubes	10 μM GSK- 4716 for 48h	Citrate Synthase Activity	Increased.	[1][3]
Primary Mouse Myotubes	10 μM GSK- 4716 for 48h	Cytochrome c Protein Levels	Increased.	[1][3]
Differentiated C2C12 Cells	Not specified	GRα-D isoform immunoreactivity	Reproducible and robust increase over a 2 to 4 hour period.	[1]
Differentiated C2C12 Cells	Not specified	MAO-A mRNA expression	Significantly increased.	[1]
Differentiated C2C12 Cells	Not specified	GR, 11beta- HSD1, H6PDH mRNA	Induced expression.	[2]
Differentiated C2C12 Cells	Not specified	C/EBP, ApoD, MAO-A mRNA	Induced expression.	[2]

Experimental Protocols

The following are detailed methodologies for studying the effects of **GSK-4716** in skeletal muscle cells, synthesized from published literature.[1][3]

C2C12 Cell Culture and Differentiation

 Myoblast Proliferation: Culture mouse C2C12 myoblasts in a growth medium consisting of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated fetal



bovine serum (FBS) or serum supreme. Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

- Induction of Differentiation: When myoblasts reach approximately 80-90% confluency, induce differentiation into myotubes by replacing the growth medium with a differentiation medium.
 This consists of DMEM supplemented with 2% horse serum.
- Myotube Maturation: Maintain the cells in the differentiation medium for at least 4 days to allow for the formation of post-mitotic, multi-nucleated myotubes. The medium should be replaced every 48 hours.

GSK-4716 Treatment

- Stock Solution Preparation: Prepare a high-concentration stock solution of GSK-4716 (e.g., 10-100 mM) in dimethyl sulfoxide (DMSO). Store aliquots at -20°C or -80°C.
- Cell Treatment: On the day of the experiment, dilute the GSK-4716 stock solution to the desired final concentration (e.g., 10 μM) in the appropriate cell culture medium.
- Vehicle Control: Treat a parallel set of cells with an equivalent volume of DMSO to serve as a vehicle control.
- Incubation: Treat the differentiated myotubes for the specified duration (e.g., 24 to 48 hours) before harvesting for analysis.[1][3]

Gene Expression Analysis via Quantitative RT-PCR (qRT-PCR)

- RNA Isolation: After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse
 them directly in the culture dish using a suitable lysis buffer (e.g., TRIzol reagent or buffer
 from an RNA isolation kit).
- RNA Purification: Isolate total RNA according to the manufacturer's protocol, including a
 DNase treatment step to remove any contaminating genomic DNA.
- cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 μg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.

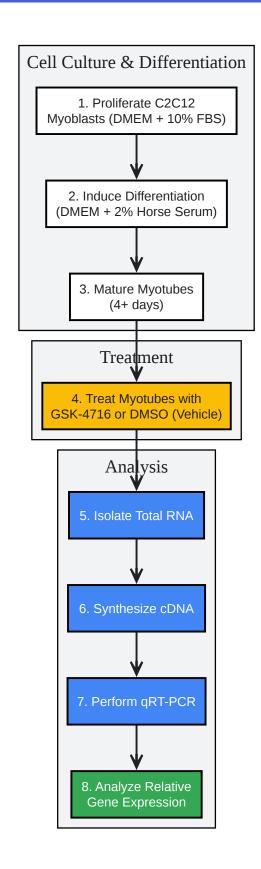
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- Quantitative PCR: Perform real-time PCR using a suitable qPCR master mix (e.g., SYBR Green-based) and gene-specific primers for the target genes and a housekeeping gene (e.g., B2M).
- Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the GSK-4716 treated samples to the vehicle-treated controls.





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Workflow for analyzing **GSK-4716** target genes.



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